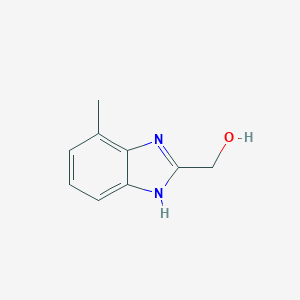

(4-methyl-1H-benzimidazol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)11-8(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBKEULJXVMWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588687 | |

| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191794-20-4 | |

| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-methyl-1H-benzimidazol-2-yl)methanol

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic heterocycle composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this versatile core are found in numerous FDA-approved drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines. The 2- and 4-substituted benzimidazoles, in particular, are of significant interest in drug discovery, with modifications at these positions leading to potent antimicrobial, antiviral, and anticancer agents. This guide provides a comprehensive technical overview of the synthesis of a specific, valuable derivative: (4-methyl-1H-benzimidazol-2-yl)methanol.

Strategic Approach to Synthesis: The Phillips-Ladenburg Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This robust reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions.[1][2] For the synthesis of this compound, the logical precursors are 3-methyl-o-phenylenediamine (also known as 2,3-diaminotoluene) and glycolic acid.

Causality Behind Experimental Choices: A Mechanistic Perspective

Understanding the mechanism of the Phillips-Ladenburg condensation is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a series of well-defined steps:

-

Initial Amide Formation: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3-methyl-o-phenylenediamine on the carbonyl carbon of glycolic acid. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.

-

Intramolecular Cyclization: The newly formed amide intermediate then undergoes an intramolecular cyclization. The remaining free amino group attacks the amide carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Dehydration and Aromatization: The tetrahedral intermediate subsequently eliminates two molecules of water to form the stable, aromatic benzimidazole ring. This dehydration step is the driving force for the reaction and is typically promoted by heating.

Experimental Protocol: Synthesis of this compound

This protocol is an adaptation of established procedures for the synthesis of similar benzimidazole derivatives and is designed to be a self-validating system for researchers.[3][4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-o-phenylenediamine | 122.17 | 1.22 g | 0.01 |

| Glycolic Acid | 76.05 | 0.84 g | 0.011 |

| 4 M Hydrochloric Acid | 36.46 | 10 mL | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Silica Gel (for column chromatography) | - | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.22 g (0.01 mol) of 3-methyl-o-phenylenediamine in 10 mL of 4 M hydrochloric acid.

-

Addition of Glycolic Acid: To the stirred solution, add 0.84 g (0.011 mol) of glycolic acid.

-

Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).

-

Work-up and Neutralization: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will be observed.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to afford the pure this compound.

Visualizing the Workflow

Characterization of this compound

Accurate characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic data are predicted for this compound based on the analysis of closely related compounds.[5]

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (br s, 1H, NH), ~7.3-7.0 (m, 3H, Ar-H), ~5.5 (t, 1H, OH), ~4.7 (s, 2H, CH₂), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~154.0 (C2), ~142.0, ~134.0, ~130.0 (Ar-C), ~123.0, ~118.0, ~109.0 (Ar-CH), ~58.0 (CH₂OH), ~16.0 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~3100-3000 (N-H stretch, Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1620 (C=N stretch), ~1450 (C=C stretch) |

| Mass Spectrometry (ESI+) | m/z: 163.0866 [M+H]⁺ |

Visualizing the Reaction Mechanism

Trustworthiness and Self-Validation

The described protocol is designed to be a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing for the determination of the optimal reaction time. The work-up procedure, involving neutralization and extraction, is a standard and robust method for isolating the product from the reaction mixture. Finally, the purification by column chromatography, coupled with characterization by NMR, IR, and mass spectrometry, ensures the identity and purity of the final compound. For researchers new to this synthesis, it is recommended to perform a small-scale trial reaction to optimize conditions before scaling up.

Conclusion

The synthesis of this compound via the Phillips-Ladenburg condensation of 3-methyl-o-phenylenediamine and glycolic acid is a reliable and efficient method for obtaining this valuable benzimidazole derivative. By understanding the underlying reaction mechanism and following a well-defined experimental protocol, researchers can confidently synthesize this compound for further investigation in drug discovery and development programs. The versatility of the benzimidazole scaffold ensures that derivatives such as this compound will continue to be important building blocks in the quest for novel therapeutics.

References

- Phillips-Ladenburg-Benzimidazol-Synthese. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]

- Supporting Information for "Discovery of Novel Benzimidazole-Based Inhibitors of the Menin-MLL Interaction". Royal Society of Chemistry. Accessed January 7, 2026. [Link]

- Bai G, Lan X, Liu X, et al. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Adv. 2014;4(104):59963-59971. doi:10.1039/C4RA10959H

- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Accessed January 7, 2026. [Link]

- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- Poddar SK, Saqueeb N, Rahman SMA. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka Univ. J. Pharm. Sci. 2016;15(1):83-87.

- Mishra A, Singh S, Singh SK. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. 2023;3(2):16-30. doi:10.54937/ace.v3i2.115

- 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Accessed January 7, 2026. [Link]

- Saini S, Mittal A, Kumar G. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES. 2016;3(5):454-458.

- Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole.

- Szczesna W, Karczmarzyk Z, Kwiecień H. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. Acta Crystallogr Sect E Struct Rep Online. 2018;74(Pt 1):54-58. doi:10.1107/S205698901701768X

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. Accessed January 7, 2026. [Link]

- Al-Masoudi WA, Al-Amiery AA, Kadhum AAH, Mohamad AB. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Orient J Chem. 2015;31(2):1173-1178. doi:10.13005/ojc/310269

- PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. Accessed January 7, 2026. [Link]

- Wu B, Liu Y, Xu Y, Zhang G, Li Y. 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate. Acta Crystallogr Sect E Struct Rep Online. 2011;67(Pt 2):o390. doi:10.1107/S160053681100127X

- Benzimidazole synthesized by 2‐nitro‐4‐methyl acetanilide.1.

- Poddar SK, Saqueeb N, Rahman SMA. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Published online June 2016. Accessed January 7, 2026. [Link]

- Figure S1: Skeletal formula of the condensation reaction yielding to Poly Lactic Acid.

- PGA preparation routes: (a) by Poly-Condensation of glycolic acid, (b) by Ring-Opening Polymerization.

- Valyaev DA, Dorokhov NS, Degtyarev MO, et al. Mechanism of Alternating Poly(lactic-co-glycolic acid) Formation by Polymerization of (S)- and (R)-3-Methyl Glycolide Using an Enantiopure Aluminum Complex. ACS Catal. 2024;14(1):318-323. doi:10.

- Park K. Polylactic-Co-Glycolic Acid (PLGA). In: Biomaterials Science. Elsevier; 2020:115-116.

- Synthesis of poly(D,L-lactic acid-alt-glycolic acid) from D,L-3-methylglycolide.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of (4-methyl-1H-benzimidazol-2-yl)methanol

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The specific functionalization of the benzimidazole core is a critical strategy in drug discovery, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, promising derivative: (4-methyl-1H-benzimidazol-2-yl)methanol. The introduction of a methyl group at the 4-position and a hydroxymethyl group at the 2-position creates a molecule with distinct steric and electronic features, offering unique potential for targeted therapeutic development. For researchers and drug development professionals, a thorough and reproducible characterization of this molecule is the foundational step toward unlocking its potential.

This document provides a comprehensive, field-proven framework for the synthesis and in-depth characterization of this compound, moving beyond a simple recitation of methods to explain the causality behind each experimental choice.

Section 1: Proposed Synthesis Pathway

The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[4] For the target compound, this compound, the logical precursors are 3-methylbenzene-1,2-diamine and glycolic acid. This Phillips condensation reaction involves the formation of two C-N bonds in a one-pot procedure, typically under acidic conditions to facilitate dehydration and cyclization.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Rationale: This protocol utilizes hydrochloric acid as a catalyst to protonate the carbonyl oxygen of glycolic acid, increasing its electrophilicity, and to facilitate the dehydration of the intermediate diimine, driving the cyclization to form the stable benzimidazole ring.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methylbenzene-1,2-diamine (10 mmol, 1.22 g) and glycolic acid (11 mmol, 0.84 g).

-

Acid Addition: Carefully add 25 mL of 4N hydrochloric acid to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.[4]

-

Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases and the pH is approximately 7-8.[4]

-

Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, washing thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure this compound as a solid.[5]

Section 2: Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. The logical workflow ensures that each analysis builds upon the last, from initial structural verification to final purity and identity confirmation.

Caption: Logical workflow for the characterization of the target compound.

Section 3: Spectroscopic & Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆) Rationale: DMSO-d₆ is a common solvent for benzimidazole derivatives, capable of dissolving the compound and revealing the exchangeable N-H and O-H protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment Rationale |

| ~12.5 | br s | 1H | The acidic N-H proton of the imidazole ring. The broadness is due to tautomerism and exchange.[6][7] |

| ~7.4 - 7.1 | m | 3H | Aromatic protons (H5, H6, H7). The substitution pattern prevents simple doublet/triplet formation, resulting in a complex multiplet. |

| ~5.5 | t | 1H | The hydroxyl proton (-CH₂OH ), which may appear as a triplet due to coupling with the adjacent CH₂ group. This peak will disappear upon D₂O exchange.[8] |

| ~4.8 | d | 2H | The methylene protons (-CH₂ OH), which are diastereotopic and adjacent to the hydroxyl group. They appear as a doublet due to coupling with the OH proton.[8] |

| ~2.4 | s | 3H | The three protons of the methyl group (-CH₃ ) on the aromatic ring, appearing as a sharp singlet. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment Rationale |

| ~154.0 | C2: The carbon atom of the imidazole ring bonded to the hydroxymethyl group and two nitrogen atoms.[9] |

| ~142.0, ~134.0 | C3a & C7a: The two carbons at the fusion of the benzene and imidazole rings. |

| ~130.0 - 120.0 | C4, C5, C6, C7: Aromatic carbons. The signal for C4 (attached to the methyl group) would be distinct from the other three protonated carbons.[6] |

| ~58.0 | -C H₂OH: The carbon of the hydroxymethyl group.[8] |

| ~17.0 | -C H₃: The carbon of the methyl group. |

Protocol for NMR Analysis [8]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-14 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time is required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) using Fourier transformation, followed by phasing and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, thereby confirming the success of the synthesis.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |

| 3400 - 3200 (broad) | O-H Stretch | The broad peak characteristic of the hydroxyl group, involved in hydrogen bonding.[10] |

| 3150 - 3000 | N-H Stretch | Characteristic of the N-H group within the imidazole ring. Often overlaps with O-H and C-H signals.[11] |

| 3050 - 3000 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |

| 2980 - 2850 | Aliphatic C-H Stretch | Corresponds to the stretching of C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups. |

| ~1620 | C=N Stretch | Stretching vibration of the imine bond within the imidazole ring.[7] |

| ~1450 | Aromatic C=C Stretch | Skeletal vibrations of the aromatic ring. |

| ~1050 | C-O Stretch | Corresponds to the stretching of the primary alcohol C-O bond. |

Protocol for FT-IR Analysis

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the dry, purified compound with ~100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent disc using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them with expected values for the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as a definitive confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrometry Data Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like benzimidazoles, typically producing the protonated molecular ion [M+H]⁺.

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₀N₂O | Based on the structure of this compound. |

| Exact Mass | 162.0793 g/mol | The calculated monoisotopic mass. |

| [M+H]⁺ (HRMS-ESI) | m/z 163.0866 | The expected mass-to-charge ratio for the protonated molecule (C₉H₁₁N₂O⁺), which would be observed.[7] |

Protocol for ESI-MS Analysis [12]

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected m/z value (e.g., m/z 50-500).

-

Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. For HRMS, compare the experimentally measured exact mass to the calculated value to confirm the elemental composition.

Section 4: Potential Applications and Future Directions

The characterization of this compound is not merely an academic exercise. Benzimidazole derivatives are known to possess a wide array of pharmacological activities. Specifically, derivatives with substitution at the 4-position have been investigated for their potential as bioreductive anticancer prodrugs and urease inhibitors.[6][13] Furthermore, 2-hydroxymethylbenzimidazoles serve as versatile synthetic intermediates for creating more complex molecules.[14]

A fully characterized sample of this compound can serve as a parent compound for:

-

Lead Optimization: Derivatization of the hydroxymethyl group (e.g., via esterification or etherification) to explore structure-activity relationships (SAR).[15]

-

Biological Screening: Evaluation in assays for anticancer, antimicrobial, or anti-inflammatory activity to identify novel therapeutic leads.[3][16]

-

Coordination Chemistry: Use as a ligand for the synthesis of novel metal complexes with potential catalytic or medicinal applications.

Conclusion

This guide has outlined a rigorous and logical pathway for the synthesis and comprehensive characterization of this compound. By employing a synergistic combination of synthetic chemistry and advanced analytical techniques—NMR, FT-IR, and Mass Spectrometry—researchers can achieve unambiguous structural confirmation and ensure the high purity required for subsequent studies. The detailed protocols and expert rationale provided herein are designed to empower scientists in drug discovery and chemical research to confidently synthesize and validate this promising benzimidazole derivative, paving the way for its exploration in therapeutic and materials science applications.

References

- Nikalje, A. G. (2015). A review on: benzimidazole derivatives are an important scaffold in medicinal chemistry. International Journal of Pharmaceutical Sciences and Research, 6(5), 1835.

- Patil, A., et al. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Taylor & Francis Online.

- Reddy, T. J., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 639-644.

- Chari, M. A., et al. (2004). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. Heterocycles, 62(1), 457-462.

- Bahrami, K., et al. (2010). A mild and efficient method for the synthesis of 2-substituted benzimidazoles using H2O2/HCl. Journal of the Iranian Chemical Society, 7(3), 754-760.

- ResearchGate. (n.d.). FT-IR spectral data of benzimidazole derivative. ResearchGate.

- ResearchGate. (n.d.). FT-IR spectra of benzimidazole-containing imide oligomers. ResearchGate.

- El-Sayed, N. F., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6284.

- Al-Amiery, A. A., et al. (2012). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 28(2), 643-650.

- Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347.

- Khan, I., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 937.

- ResearchGate. (n.d.). Previous studies on the synthesis of 2-hydroxymethylbenzimidazoles. ResearchGate.

- Valdizon, R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566.

- mzCloud. (2016). 4-(Hydroxymethyl)-2-methyl-5-({[5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl]thio}methyl)pyridin-3-ol.

- ResearchGate. (2024). Benzimidazole Derivatives and Its Biological Importance. ResearchGate.

- Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC.

- ResearchGate. (n.d.). An Overview on Biological Activity of Benzimidazole Derivatives. ResearchGate.

- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944.

- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012).

- ResearchGate. (2025). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate.

- Wang, L. M., et al. (2007). 4-(1H-Benzimidazol-2-yl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2504.

- Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Claramunt, R. M., et al. (2001). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 39(8), 461-466.

- Wang, L. M., et al. (2007). 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1888–o1889.

- Manjula, S. N., et al. (2021). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In X-Ray Diffraction. IntechOpen.

- Valdizon, R., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. ResearchGate.

- Romanov, V., et al. (2020). Reactions of 2-hydroxyalkylbenzimidazoles 3a-c and 4 with arenes in superacid CF3SO3H. ResearchGate.

- ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate.

- Elguero, J., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(18), 4268.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. banglajol.info [banglajol.info]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (4-methyl-1H-benzimidazol-2-yl)methanol

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of (4-methyl-1H-benzimidazol-2-yl)methanol. Benzimidazoles are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents due to their diverse biological activities.[1][2][3] Consequently, the unambiguous structural elucidation and purity verification of novel benzimidazole derivatives are of paramount importance in the drug discovery and development pipeline. This document outlines the principles, experimental protocols, and data interpretation for the primary spectroscopic techniques used in chemical characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data based on analogous structures with established methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds.

Molecular Structure and Analytical Overview

The structural confirmation of a synthesized compound like this compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity, structure, and purity.

-

Mass Spectrometry (MS) : Provides the molecular weight and, through high-resolution analysis, the elemental formula.

-

Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Elucidates the carbon-hydrogen framework and the precise connectivity of atoms.

The following sections will detail the application of each technique to the target molecule, whose structure and atom numbering for NMR assignment are shown below.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integrals of proton (¹H) and carbon-13 (¹³C) nuclei, the complete molecular structure can be mapped out.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. For benzimidazole derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it effectively dissolves the sample and allows for the clear observation of the exchangeable N-H proton.[4][5]

-

Weigh Sample : Accurately weigh 5-15 mg of the purified this compound into a clean, dry vial.

-

Add Solvent : Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Dissolve : Gently agitate or vortex the vial to ensure the sample is fully dissolved.

-

Filter : Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[4]

-

Acquire Data : Place the capped and labeled NMR tube into the spectrometer and acquire the ¹H, ¹³C, and, if necessary, 2D NMR spectra.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information about the number and type of hydrogen atoms in the molecule. Based on known data for similar benzimidazole structures, the following proton signals are predicted for this compound in DMSO-d₆.[4][6][7][8]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~12.5 | br s | 1H | NH | The imidazole N-H proton is typically deshielded and appears as a broad singlet far downfield due to hydrogen bonding with the DMSO solvent and the aromatic ring current.[4] |

| ~7.4-7.1 | m | 3H | Ar-H | The three protons on the substituted benzene ring (H-5, H-6, H-7) will appear in the aromatic region. Their specific shifts and coupling patterns will depend on their position relative to the methyl group. |

| ~5.5 | t | 1H | -CH₂OH | The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group. This signal will disappear upon a D₂O exchange experiment. |

| ~4.8 | s | 2H | -CH₂ OH | The two protons of the hydroxymethyl group are chemically equivalent and are expected to appear as a singlet, shifted downfield by the adjacent electronegative oxygen atom. |

| ~2.4 | s | 3H | -CH₃ | The three protons of the methyl group on the aromatic ring are equivalent and will appear as a sharp singlet in the upfield region.[6] |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the potential for tautomerism in the benzimidazole ring, where the N-H proton can reside on either nitrogen, some pairs of aromatic carbons may become averaged and appear as a single signal.[2][5][9] However, in a polar solvent like DMSO, this exchange can be slowed, potentially allowing for the observation of all 9 unique carbon signals.[5]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~154 | C2 | The C2 carbon, situated between two nitrogen atoms, is the most deshielded carbon in the heterocyclic ring. |

| ~142-132 | C3a, C7a | The bridgehead carbons of the fused ring system. Their exact shifts can vary based on substitution and tautomeric form.[9] |

| ~138 | C4 | The carbon atom bearing the methyl substituent. |

| ~124-110 | C5, C6, C7 | The remaining carbons of the benzene ring appear in the typical aromatic region. |

| ~60 | -C H₂OH | The carbon of the hydroxymethyl group, shifted downfield by the attached oxygen. |

| ~17 | -C H₃ | The methyl carbon, appearing in the upfield aliphatic region. |

Advanced 2D NMR for Unambiguous Assignment

To definitively assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable.

Caption: Workflow for structural elucidation using 2D NMR techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples.[11]

-

Grind Sample : In an agate mortar, finely grind 1-2 mg of the sample.

-

Mix with KBr : Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the sample.[12]

-

Press Pellet : Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

Acquire Spectrum : Place the pellet in the spectrometer's sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be run first.[11]

Predicted Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.[6][13]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3150 - 3000 (broad) | N-H stretch | Imidazole (N-H) |

| 3050 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1620 | C=N stretch | Imidazole |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] It is used to determine the molecular weight of a compound, which provides strong evidence for its identity.

Principle and Ionization Method

For a polar, non-volatile molecule like this compound, a "soft" ionization technique such as Electrospray Ionization (ESI) is ideal.[14][15] ESI is well-suited for polar compounds and typically generates a protonated molecular ion, [M+H]⁺, with minimal fragmentation, making it easy to determine the molecular weight.[15][16]

Caption: Simplified workflow of Electrospray Ionization Mass Spectrometry (ESI-MS).

Predicted Data and Interpretation

The primary goal of MS analysis is to confirm the molecular weight of the target compound.

| Parameter | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Exact Mass (Monoisotopic) | 162.0793 g/mol |

| Predicted Ion (ESI, Positive Mode) | m/z |

| Protonated Molecule [M+H]⁺ | 163.0866 |

High-resolution mass spectrometry (HRMS) can measure the m/z value to several decimal places, allowing for the confirmation of the elemental formula by comparing the measured mass to the calculated exact mass.[6]

Integrated Analysis for Structural Confirmation

No single technique provides a complete picture. True structural verification is achieved by integrating the data from all spectroscopic methods.

Caption: Integrated workflow for spectroscopic structural confirmation.

The process is self-validating:

-

MS confirms the molecular formula is C₉H₁₀N₂O.

-

IR confirms the presence of O-H, N-H, aromatic, and aliphatic C-H groups.

-

¹H and ¹³C NMR confirm the number of unique protons and carbons, and their chemical environments (hydroxyl, methyl, aromatic, etc.).

-

2D NMR definitively connects the protons and carbons, confirming the 4-methyl substitution on the benzene ring and the hydroxymethyl group at the C2 position of the benzimidazole core.

When the data from all these experiments are consistent, the structure of this compound can be considered unambiguously confirmed.

References

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.

- Benchchem.

- University of Notre Dame Mass Spectrometry & Proteomics Facility.

- Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry.

- ACD/Labs. (2023, August 23).

- ResearchGate.

- Chemistry LibreTexts. (2023, February 11). 2.

- PMC.

- Northern Illinois University.

- The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- MDPI.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- PMC - PubMed Central. A Comprehensive Study of N-Butyl-1H-Benzimidazole.

- The Royal Society of Chemistry. c7dt02584j1.pdf.

- PubMed Central. (2014, July 16).

- MDPI. Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.

- mzCloud. (2016, March 18). 4 Hydroxymethyl 2 methyl 5 5 trifluoromethyl 1H benzo d imidazol 2 yl thio methyl pyridin 3 ol.

- AZoM. (2024, August 14).

- MDPI.

- ResearchGate. (2025, August 9). 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives.

- Beilstein Journals. (2014, July 16).

- Polymer Chemistry Characterization Lab.

- International Journal for Modern Trends in Science and Technology.

- Dhaka University Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

- IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL)

- LookChem. This compound.

- MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

- BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of 2-methyl-1H-benzimidazole-4-methanol.

- Organic Letters. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Benchchem. 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)

- ResearchGate. (2025, June 28). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.

- NP-MRD.

- SpectraBase. 1-(4-methylbenzyl)-1H-benzimidazol-2-amine - Optional[FTIR] - Spectrum.

- SpectraBase. (4-methoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanol - Optional[MS (GC)] - Spectrum.

- MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.

- ResearchGate. (2025, August 7). Spectral characterizations and antibacterial effect of 2-(5-R-1 H -benzimidazol-2-YL)-4-methyl/bromo-phenols and some metal complexes.

Sources

- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. banglajol.info [banglajol.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. azooptics.com [azooptics.com]

- 11. jascoinc.com [jascoinc.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 16. bitesizebio.com [bitesizebio.com]

An In-Depth Technical Guide to the ¹H NMR of (4-methyl-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-methyl-1H-benzimidazol-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the benzimidazole scaffold. As with any compound intended for pharmaceutical development, unambiguous structural elucidation is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary and indispensable tool for this purpose, providing detailed information about the molecular structure in solution. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound. It delves into the theoretical principles governing the chemical shifts and coupling constants, provides a detailed assignment of the proton signals, and outlines a robust experimental protocol for acquiring high-quality spectra. This document is intended to be a practical resource for researchers, enabling them to confidently identify and characterize this and similar benzimidazole derivatives.

Introduction to the Significance of Benzimidazole Derivatives

Benzimidazoles represent a vital class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities include antimicrobial, antiviral, and antitumor properties. The structural integrity and purity of these derivatives are critical in the drug discovery and development pipeline. This compound, a member of this family, holds potential as a building block for novel therapeutic agents. Accurate and thorough characterization of this molecule is the foundational step in its journey from laboratory synthesis to potential clinical application. ¹H NMR spectroscopy provides the necessary resolution and information depth to confirm its chemical identity.

Predicted ¹H NMR Spectrum of this compound

Note: As of the latest literature search, a publicly available, experimentally verified ¹H NMR spectrum for this compound is not available. The following analysis is based on established principles of NMR spectroscopy and data from closely related benzimidazole structures.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole ring system, the methylene and hydroxyl protons of the methanol substituent, the methyl group protons, and the N-H proton of the imidazole ring. The analysis is presented for a spectrum acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for benzimidazole derivatives due to its excellent solubilizing properties and its ability to reveal N-H protons.

Predicted Chemical Shift Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H | ~12.5 | Broad Singlet | 1H | - |

| H-7 | ~7.4 | Doublet | 1H | ~8.0 |

| H-5 | ~7.2 | Doublet | 1H | ~8.0 |

| H-6 | ~7.0 | Triplet | 1H | ~8.0 |

| -CH₂OH (hydroxyl) | ~5.5 | Triplet | 1H | ~5.5 |

| -CH₂OH (methylene) | ~4.8 | Doublet | 2H | ~5.5 |

| -CH₃ | ~2.5 | Singlet | 3H | - |

Detailed Analysis of Spectral Features

-

N-H Proton (δ ~12.5 ppm): The proton attached to the nitrogen of the imidazole ring is expected to be the most deshielded proton in the molecule. In DMSO-d₆, this proton typically appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm. This significant downfield shift is attributable to the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the DMSO-d₆ solvent. The broadening of the signal is a consequence of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

-

Aromatic Protons (δ ~7.0-7.4 ppm): The protons on the benzene ring of the benzimidazole core resonate in the aromatic region. The methyl group at the 4-position influences the electronic environment of the aromatic protons. H-7, being ortho to the electron-donating methyl group, is expected to be the most upfield of the aromatic protons. H-5 and H-6 will exhibit chemical shifts typical for benzimidazole aromatic protons. The expected splitting pattern would be a doublet for H-7, a doublet for H-5, and a triplet for H-6, arising from ortho-coupling.

-

Methanol Protons (-CH₂OH, δ ~5.5 and ~4.8 ppm): The methylene (-CH₂-) protons of the methanol substituent are diastereotopic and are expected to appear as a doublet. The hydroxyl (-OH) proton signal is predicted to be a triplet due to coupling with the adjacent methylene protons. The chemical shifts of these protons can be influenced by solvent and concentration.

-

Methyl Protons (-CH₃, δ ~2.5 ppm): The protons of the methyl group at the 4-position are expected to appear as a sharp singlet in the upfield region of the spectrum, as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Analysis

This protocol outlines the standard procedure for preparing a sample of this compound for ¹H NMR analysis.

Materials

-

This compound (5-25 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tube

-

Pasteur pipette

-

Glass wool

-

Small vial

-

Vortex mixer (optional)

Procedure

-

Sample Weighing: Accurately weigh 5-25 mg of the this compound into a clean, dry vial. The precise amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Mixing: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved.

-

Filtration and Transfer: Place a small plug of glass wool into a Pasteur pipette. Carefully filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could degrade the quality of the NMR spectrum.

-

Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Instrument Setup and Acquisition

-

Spectrometer Preparation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Spectral Width: 0-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 for a standard ¹H spectrum. More scans may be necessary for dilute samples.

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum should be phased and baseline corrected. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Visualizing the Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure of this compound and the general workflow for its ¹H NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for ¹H NMR analysis.

Conclusion

¹H NMR spectroscopy is an exceptionally powerful technique for the structural elucidation of this compound. By understanding the predicted chemical shifts, multiplicities, and coupling constants of the various protons in the molecule, researchers can confidently verify its synthesis and purity. The provided experimental protocol offers a reliable method for obtaining high-quality spectra. This comprehensive guide serves as a valuable resource for scientists and professionals in the field of drug development, facilitating the accurate and efficient characterization of this and related benzimidazole derivatives.

References

- BenchChem. (2025). Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem.

An In-depth Technical Guide to the Mass Spectrometry of (4-methyl-1H-benzimidazol-2-yl)methanol

Prepared for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Mass Spectrometry in the Analysis of Benzimidazole Derivatives

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] (4-methyl-1H-benzimidazol-2-yl)methanol is a key heterocyclic compound, and its structural elucidation is paramount for drug discovery and development. Mass spectrometry (MS) stands as a powerful analytical technique for the unambiguous identification and characterization of such novel compounds.[3] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering insights into its ionization and fragmentation behavior, and presenting a detailed protocol for its analysis.

Foundational Principles: Ionization and Fragmentation of Benzimidazoles

The mass spectrometric behavior of benzimidazole derivatives is influenced by the stability of the aromatic system and the nature of its substituents. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques for the analysis of these compounds.

-

Electron Ionization (EI): This hard ionization technique typically results in extensive fragmentation, providing valuable structural information. For many benzimidazole derivatives, the molecular ion peak is often observed as the base peak, indicating the stability of the ring system.[4] The fragmentation pathways are generally predictable and involve characteristic losses from the imidazole ring and its substituents.[5][6]

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for confirming the molecular weight of the analyte with minimal fragmentation, typically observing the protonated molecule, [M+H]⁺.[7] This is especially beneficial when analyzing compounds in complex matrices, such as in pharmacokinetic studies.[8][9] Tandem mass spectrometry (MS/MS) can then be employed to induce fragmentation of the protonated molecule and obtain structural information.[10][11]

Predicted Mass Spectrum and Fragmentation Pathway of this compound

Based on established fragmentation patterns of benzimidazole derivatives, we can predict the mass spectrum of this compound.[4][5][6]

Molecular Ion: The exact mass of this compound (C₉H₁₀N₂O) is 162.0793 g/mol . In an ESI mass spectrum, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 163.0871. In an EI spectrum, the molecular ion [M]⁺˙ would be observed at m/z 162.

Key Fragmentation Steps:

-

Loss of a hydrogen radical (H•): Formation of a stable cation at m/z 161.

-

Loss of the hydroxyl radical (•OH): Leading to a fragment at m/z 145.

-

Loss of formaldehyde (CH₂O): A common fragmentation for molecules containing a hydroxymethyl group, resulting in a fragment at m/z 132.

-

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the imidazole ring, which can occur from various precursor ions.[4][6]

-

Cleavage of the exocyclic C-C bond: Loss of the •CH₂OH radical to form an ion at m/z 131.

Proposed Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation pathway of this compound.

Summary of Predicted Mass Fragments

| m/z (EI) | m/z (ESI, [M+H]⁺ fragments) | Proposed Formula | Proposed Structure/Loss |

| 162 | 163 | C₉H₁₀N₂O⁺˙ | Molecular Ion |

| 161 | 162 | C₉H₉N₂O⁺ | Loss of H• |

| 145 | 146 | C₉H₉N₂⁺ | Loss of •OH |

| 132 | 133 | C₈H₈N₂⁺˙ | Loss of CH₂O |

| 131 | 132 | C₈H₇N₂⁺ | Loss of •CH₂OH |

| 105 | 106 | C₇H₇N⁺˙ | Loss of CH₂O and HCN |

| 104 | 105 | C₇H₆N⁺ | Loss of •CH₂OH and HCN |

Experimental Protocol: A Self-Validating System

This protocol outlines a general procedure for the mass spectrometric analysis of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 1-2 mg of the solid this compound sample.

-

Dissolution: Dissolve the sample in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.

-

Dilution: For ESI-MS, further dilute the stock solution to a concentration range of 1-10 µg/mL using the mobile phase as the diluent.

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

-

Chromatographic System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is generally suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The specific gradient should be optimized for the best peak shape and separation.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer (ESI):

-

Ionization Mode: Positive ion mode is preferred for benzimidazoles.[7]

-

Capillary Voltage: 3.0-4.5 kV.

-

Drying Gas (N₂) Flow: 8-12 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Nebulizer Pressure: 30-50 psi.

-

Scan Range: m/z 50-500.

-

For MS/MS: Isolate the precursor ion (m/z 163) and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

-

Direct Infusion or GC-MS for EI

-

For Direct Infusion:

-

Introduce the sample dissolved in a volatile solvent (e.g., methanol) directly into the ion source.

-

-

For Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C). The program should be optimized based on the compound's volatility.

-

Injection: Split or splitless injection.

-

-

Mass Spectrometer (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Scan Range: m/z 40-400.

-

Experimental Workflow Diagram

Sources

- 1. banglajol.info [banglajol.info]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. journalijdr.com [journalijdr.com]

- 7. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography--tandem mass spectrometry method for simultaneous determination of albendazole and albendazole sulfoxide in human plasma for bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure of (4-methyl-1H-benzimidazol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Benzimidazole Scaffolds in Drug Discovery

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This privileged scaffold is present in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[][2]. The therapeutic versatility of benzimidazoles stems from their ability to mimic other biological molecules and interact with a variety of enzymes and receptors.

The development of novel benzimidazole-based therapeutics is an active area of research. The substitution pattern on the benzimidazole ring system allows for the fine-tuning of the molecule's physicochemical and pharmacological properties. (4-methyl-1H-benzimidazol-2-yl)methanol is a key derivative, offering multiple points for further chemical modification to explore new therapeutic avenues. A detailed understanding of its solid-state structure is crucial for predicting its behavior in biological systems and for designing next-generation drug candidates.

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the condensation of 3-methyl-o-phenylenediamine with a suitable C1 synthon, such as glycolic acid. This reaction is a well-established method for the formation of 2-substituted benzimidazoles[3].

Synthetic Protocol

A general and efficient method for the synthesis of this compound is the Phillips condensation reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-methyl-o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).

-

Solvent and Catalyst: Add 4M hydrochloric acid as the solvent and catalyst.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic and Thermal Analysis

The synthesized compound must be thoroughly characterized to confirm its identity and purity. A combination of spectroscopic and thermal analysis techniques is employed for this purpose.

Table 1: Key Characterization Techniques and Expected Observations

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic protons in the 7-8 ppm region, a singlet for the methylene protons adjacent to the hydroxyl group, a singlet for the methyl protons, and broad singlets for the N-H and O-H protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons in the 110-140 ppm range, a signal for the methylene carbon, and a signal for the methyl carbon. |

| FT-IR | Identification of functional groups. | Broad O-H and N-H stretching bands, aromatic C-H stretching, and C=N stretching of the imidazole ring. |

| Mass Spec | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| TGA/DSC | Assessment of thermal stability and phase transitions.[4][5][6][7][8] | A distinct melting point and decomposition temperature, providing information on the compound's stability. |

Single-Crystal X-ray Diffraction: A Window into the Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid.[9][10][11] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's properties.

As the specific crystal structure of this compound is not publicly available, we will use the closely related and well-characterized structure of (5-fluorobenzo[d]imidazol-2-yl)methanol (1b) from the work of Shtait et al. (2020) as a representative example to illustrate the process and the insights gained from such an analysis[4].

Crystallization

The first and often most challenging step in X-ray crystallography is obtaining high-quality single crystals.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., acetonitrile, ethanol, or a mixture with toluene) at an elevated temperature to achieve saturation.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: Alternatively, place the solution in a small open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution will decrease the solubility of the compound and induce crystallization.

-

Crystal Mounting: Once suitable crystals are formed, carefully select a well-formed, defect-free crystal and mount it on a goniometer head for data collection.

Data Collection and Structure Refinement

The mounted crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are measured at various crystal orientations.

Caption: Experimental workflow for the synthesis and structural elucidation of this compound.

The collected data is then processed to solve and refine the crystal structure. This involves determining the unit cell parameters, the space group, and the positions of all atoms in the asymmetric unit.

Analysis of the Crystal Structure: Insights from a Representative Analogue

Based on the crystal structure of (5-fluorobenzo[d]imidazol-2-yl)methanol, we can infer the likely structural features of this compound.

Table 2: Crystallographic Data for (5-fluorobenzo[d]imidazol-2-yl)methanol (1b)[4]

| Parameter | Value |

| Chemical Formula | C₈H₇FN₂O |

| Formula Weight | 166.16 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1352(3) |

| b (Å) | 7.9158(3) |

| c (Å) | 8.2435(4) |

| α (°) | 64.129(2) |

| β (°) | 71.916(2) |

| γ (°) | 88.086(2) |

| Volume (ų) | 396.65(3) |

| Z | 2 |

Molecular Geometry

The benzimidazole ring system is expected to be essentially planar. The bond lengths and angles within this ring system would be consistent with a delocalized π-electron system. The hydroxymethyl group at the 2-position will have a specific conformation relative to the benzimidazole ring, which is influenced by intramolecular and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

A key feature observed in the crystal structures of similar benzimidazole methanols is the formation of hydrogen-bonded dimers[4]. In the case of this compound, it is highly probable that the molecules will form centrosymmetric dimers through intermolecular hydrogen bonds between the imidazole N-H and the hydroxyl group of an adjacent molecule, and vice-versa (N-H···O and O-H···N).

Caption: Schematic of intermolecular hydrogen bonding forming a dimer.

These hydrogen-bonded dimers are then likely to pack in the crystal lattice through weaker interactions such as π-π stacking of the benzimidazole rings and van der Waals forces. The methyl group at the 4-position will influence the crystal packing by introducing steric effects and potentially participating in weak C-H···π interactions.

Implications for Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable for drug development.

-

Structure-Activity Relationship (SAR): Understanding the precise three-dimensional structure allows for a more accurate interpretation of SAR data. The orientation of the hydroxymethyl and methyl groups can be correlated with biological activity.

-

Rational Drug Design: The crystal structure provides a template for the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. For instance, the hydroxymethyl group can be a target for derivatization to modulate solubility and introduce new binding interactions.

-

Polymorphism: Pharmaceutical solids can exist in different crystalline forms (polymorphs), which can have different physical properties, including solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing polymorphs.

Conclusion

References

- Shtait, S. Y., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)

- Ford, J. L., & Timmins, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Henven. (n.d.). Thermal Analysis of Pharmaceuticals.

- AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.

- Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- ResearchGate. (n.d.).

- Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. ILAR journal, 49(1), 58-66.

- Excillum. (n.d.). Small molecule crystallography. [Link]

- Ansari, K. F., & Lal, C. (2009). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. European journal of medicinal chemistry, 44(10), 4028-4033.

- Anton Paar. (n.d.). X-ray Crystallography.

- Al-Masoudi, N. A., et al. (2022). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Frontiers in chemistry, 10, 999636.

- AZoLifeSciences. (2023).

- BenchChem. (2025).

- ResearchGate. (n.d.).

- Gaba, M., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103503.

- Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current medicinal chemistry, 31(1), 1-25.

- Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o615.

- BOC Sciences. (2019).

- Lim, S. W., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological research, 183, 106385.

- Wu, J. Y., et al. (2011). 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o90.

- Nyamori, V. O., et al. (2013). (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 69(6), o1151.

- Poddar, S., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- PubChem. (n.d.). 4-Imidazolemethanol. [Link]

- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944.

- PrepChem.com. (n.d.). Synthesis of 4-methyl-1H-benzimidazole. [Link]

- LookChem. (n.d.). This compound. [Link]

- Ranskiy, A. P., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl).

- Jeseentharani, V., et al. (2010). 2-(1H-Benzimidazol-2-yl)-4,6-dichlorophenol. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2047.

- Ranskiy, A. P., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione.

- PubChem. (n.d.). 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole. [Link]

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

- Ceyhan, G., et al. (2017). Synthesis, Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 62(1), 17-25.

Sources

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxy-2-(hydroxymethyl)benzimidazole | C8H8N2O2 | CID 19820695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(Hydroxymethyl)benzimidazole | 4856-97-7 | TCI EUROPE N.V. [tcichemicals.com]

solubility of (4-methyl-1H-benzimidazol-2-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (4-methyl-1H-benzimidazol-2-yl)methanol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its solubility in various organic solvents, which dictates the feasibility of its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages established principles of physical chemistry, data from structurally analogous benzimidazole derivatives, and theoretical frameworks such as Hansen Solubility Parameters (HSP) to build a robust predictive model of its solubility profile. Furthermore, this document outlines detailed, best-practice methodologies for the experimental determination of its solubility, ensuring that researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The solubility of any active pharmaceutical ingredient (API) or intermediate, such as this compound, is a critical physicochemical parameter that influences every stage of the development pipeline. Poor solubility can lead to challenges in:

-

Synthesis and Purification: Affecting reaction kinetics, product yield, and the efficiency of crystallization or chromatographic separation.

-

Formulation: Limiting the choice of delivery vehicles and impacting the bioavailability of the final drug product.

-

Biological Assays: Preventing the accurate determination of biological activity due to precipitation in assay media.

Understanding and predicting the solubility of this compound is therefore paramount for its successful application. This guide will delve into the molecular characteristics that govern its solubility and provide a predictive framework for its behavior in a range of common organic solvents.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with different solvents.

Key Structural Features:

-

Benzimidazole Core: A bicyclic aromatic system containing two nitrogen atoms. This core is capable of hydrogen bonding (both as a donor and acceptor), pi-pi stacking, and dipole-dipole interactions.

-

Methanol Group (-CH₂OH): A primary alcohol group that is a strong hydrogen bond donor and acceptor, imparting polarity to the molecule.

-

Methyl Group (-CH₃): A non-polar alkyl group that contributes to van der Waals forces and can influence crystal packing.

The interplay of these features results in a molecule with both polar and non-polar characteristics, suggesting a nuanced solubility profile.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Source/Rationale |

| Molecular Formula | C₉H₁₀N₂O | - |

| Molecular Weight | 162.19 g/mol | [1] |

| LogP | 1.36 | [1] |

| Hydrogen Bond Donor Count | 2 | [1][] |

| Hydrogen Bond Acceptor Count | 2 | [1][] |

| Topological Polar Surface Area | 48.9 Ų | [] |

The positive LogP value suggests a degree of lipophilicity, while the presence of multiple hydrogen bond donors and acceptors indicates the potential for strong interactions with polar solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative descriptions like "like dissolves like," we can employ Hansen Solubility Parameters (HSP).[3] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.